Wortmannin from Penicillium funiculosum

Descripción general

Descripción

La wortmannin es un metabolito furanosteróide derivado del hongo Penicillium funiculosum . Es ampliamente reconocida por su papel como un potente e inhibidor específico de las enzimas de la fosfoinosítido 3-quinasa (PI3K) . Este compuesto ha llamado la atención de la investigación científica debido a sus propiedades químicas únicas y su capacidad de interferir con varios procesos celulares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La wortmannin se aísla típicamente del caldo de fermentación de Penicillium funiculosum . El proceso de extracción involucra varios pasos, incluyendo la extracción con solventes, la cromatografía y la cristalización . La ruta sintética para la wortmannin involucra el uso de reactivos y condiciones específicas para asegurar la pureza y la potencia del compuesto.

Métodos de Producción Industrial: La producción industrial de la wortmannin involucra la fermentación a gran escala de Penicillium funiculosum bajo condiciones controladas. El caldo de fermentación se somete entonces a una serie de pasos de purificación para aislar la wortmannin en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones: La wortmannin sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para mejorar su eficacia y estabilidad .

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan varios nucleófilos para introducir diferentes grupos funcionales en la molécula de wortmannin.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados de wortmannin modificados con mayor actividad biológica y estabilidad .

Aplicaciones Científicas De Investigación

Cancer Research Applications

Wortmannin is primarily recognized for its role as an anticancer agent. It functions as an irreversible inhibitor of PI3K, which is crucial in cell signaling pathways related to growth and survival.

- Tumor Growth Inhibition : Studies have demonstrated that wortmannin can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, it has been shown to sensitize cells to radiation therapy by inducing DNA damage, specifically double-strand breaks (DSBs) . In a study involving SCID cells, wortmannin treatment resulted in a significant decrease in cell survival and increased DNA damage comparable to exposure to ionizing radiation .

- Combination Therapies : Wortmannin has been utilized in combination with other chemotherapeutic agents. For example, its use alongside doxorubicin has shown enhanced suppression of melanoma and breast cancer in mouse models . Additionally, when combined with cisplatin, wortmannin has been reported to synergistically enhance the efficacy of chemoradiotherapy in ovarian cancer models .

Autophagy Inhibition

Wortmannin is widely recognized as an effective autophagy inhibitor. It disrupts the formation of autophagosomes by blocking the class III PI3K pathway involved in early nucleation phases of autophagy.

- Mechanistic Insights : Research indicates that wortmannin inhibits autophagy by preventing the recruitment of essential proteins required for autophagosome formation . This property has made it a valuable tool for studying the role of autophagy in various diseases, including cancer.

- Apoptotic Induction : The inhibition of autophagy by wortmannin can lead to increased apoptosis in cancer cells. Studies have shown that wortmannin treatment results in elevated levels of apoptotic markers such as caspases 3 and 9, indicating its potential as a therapeutic agent that can enhance cell death in tumor cells .

Cellular Trafficking Studies

Wortmannin is extensively used as a research tool to investigate cellular processes related to vesicular trafficking.

- Endocytosis and Exocytosis : It has been shown to disrupt endocytic pathways by affecting protein trafficking routes within cells. In plant cells, wortmannin interferes with protein transport to vacuoles and induces homotypic fusion of multivesicular bodies (MVBs) . This disruption allows researchers to study the dynamics of vesicular transport and organelle function.

- Vacuolar Dynamics : In studies involving Chara australis, wortmannin treatment resulted in the formation of mixed compartments comprising MVBs and membranous tubules, highlighting its role in altering vacuolar structures . Such findings are critical for understanding how intracellular trafficking affects cellular homeostasis and responses to environmental stimuli.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Cancer Research | Tumor growth inhibition, apoptosis induction | Induces DNA damage; enhances efficacy with other drugs |

| Autophagy Inhibition | Disruption of autophagosome formation | Increases apoptotic markers; enhances cancer cell death |

| Cellular Trafficking | Study of endocytosis and vesicular transport | Alters protein trafficking; induces MVB fusion |

Mecanismo De Acción

La wortmannin ejerce sus efectos uniéndose covalentemente al sitio activo de las enzimas PI3K, inhibiendo así su actividad . Esta inhibición interrumpe la vía de señalización PI3K/Akt, lo que lleva a varios efectos celulares, incluyendo apoptosis, detención del ciclo celular e inhibición de la proliferación celular . La wortmannin también afecta otros objetivos moleculares, como la proteína quinasa dependiente del ADN (DNA-PK) y la quinasa mutada de ataxia telangiectasia (ATM), contribuyendo aún más a sus efectos biológicos .

Comparación Con Compuestos Similares

La wortmannin se compara a menudo con otros inhibidores de PI3K, como LY294002 y PI-103 . Si bien todos estos compuestos inhiben PI3K, la wortmannin es única debido a su mecanismo de unión covalente y mayor potencia . Otros compuestos similares incluyen:

LY294002: Un inhibidor reversible de PI3K con menor potencia en comparación con la wortmannin.

PI-103: Un inhibidor dual de PI3K y mTOR con un mecanismo de unión diferente.

Las propiedades únicas de la wortmannin la convierten en una herramienta valiosa para la investigación científica y un candidato prometedor para el desarrollo terapéutico.

Actividad Biológica

Wortmannin is a biologically active compound derived from the fungus Penicillium funiculosum. It is primarily recognized as a potent, irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks), which play a critical role in various cellular processes, including cell growth, proliferation, and survival. This article delves into the biological activity of wortmannin, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Wortmannin exerts its biological effects through several mechanisms:

- Inhibition of PI3K : Wortmannin specifically inhibits the PI3K signaling pathway, which is crucial for cell survival and metabolism. By blocking this pathway, wortmannin can induce apoptosis in cancer cells and enhance the effects of radiation therapy .

- Effect on Cell Cycle : Studies have shown that wortmannin can disrupt cell cycle progression by inhibiting key mitotic enzymes from the Polo-like kinase (Plk) family, particularly Plk1 and Plk3. This disruption leads to cell cycle arrest and promotes apoptotic pathways .

- Vesicular Trafficking : Wortmannin is also used to study vesicular trafficking in cells. It affects the formation and function of multivesicular bodies (MVBs) and interferes with protein trafficking to vacuoles in plant cells .

Antitumor Effects

Wortmannin has demonstrated significant antitumor activity across various cancer models:

- Cell Viability Reduction : Research indicates that wortmannin treatment can reduce cell viability in multiple cancer cell lines. For example, it has been shown to decrease plating efficiencies by up to 30% in human cells exposed to ionizing radiation .

- Synergistic Effects : In combination with other chemotherapeutic agents, such as doxorubicin and cisplatin, wortmannin enhances the efficacy of treatment regimens for melanoma and ovarian cancer .

Apoptosis Induction

Wortmannin's ability to induce apoptosis is well-documented:

- Mechanistic Insights : By inhibiting PI3K/Akt signaling, wortmannin enhances apoptotic responses in cancer cells subjected to stressors like serum withdrawal or radiation exposure. This effect is attributed to its capacity to block anti-apoptotic signals mediated by cytokines .

Autophagy Inhibition

Wortmannin is also recognized for its role as an autophagy inhibitor:

- Blocking Autophagosome Formation : It inhibits the early nucleation phase of autophagosome formation by targeting class III PI3K pathways. This characteristic makes it a valuable tool in studying autophagy-related processes in various cellular contexts .

Case Study 1: Wortmannin in Cancer Therapy

A study investigated the effects of wortmannin on human melanoma cells when combined with doxorubicin. The results showed that co-treatment significantly suppressed tumor growth in xenograft models compared to either treatment alone. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates.

Case Study 2: Wortmannin's Role in Plant Biology

In plant biology research, wortmannin was applied to Chara australis internodal cells to study vesicle trafficking. The findings indicated that wortmannin treatment resulted in the formation of mixed compartments consisting of MVBs and membranous tubules, demonstrating its utility in dissecting cellular transport mechanisms .

Data Table: Biological Activities of Wortmannin

Propiedades

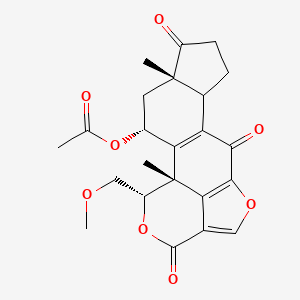

Fórmula molecular |

C23H24O8 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

[(1R,3R,5S,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |

InChI |

InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12?,13-,15-,22+,23+/m1/s1 |

Clave InChI |

QDLHCMPXEPAAMD-ZGSWIPFCSA-N |

SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |

SMILES isomérico |

CC(=O)O[C@@H]1C[C@]2(C(CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C |

SMILES canónico |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.